
2-Etil-9,10-dimetoxiantraceno
Descripción general
Descripción
2-Ethyl-9,10-dimethoxyanthracene (EDA) is a polycyclic aromatic hydrocarbon compound that has been widely used in various scientific research applications due to its unique properties. EDA is a yellow crystalline powder that is soluble in organic solvents such as chloroform, benzene, and toluene. This compound has been used in several fields of research, including organic chemistry, material science, and biomedical research.
Aplicaciones Científicas De Investigación
Fotosensibilización en la Polimerización
El EDA actúa como un fotosensibilizador eficaz para acelerar los procesos de fotopolimerización. Su capacidad para absorber la luz e iniciar la polimerización de ciertos monómeros lo hace valioso en el desarrollo de polímeros con propiedades específicas .
Actividad Antihistamínica
Se ha informado que el EDA exhibe actividad antihistamínica, lo que podría ser beneficioso en el desarrollo de nuevos fármacos antihistamínicos. Esta aplicación es particularmente relevante en la investigación farmacéutica donde las propiedades del EDA podrían aprovecharse para tratar reacciones alérgicas .
Estudios de Transferencia de Electrones Fotoinducida
La estructura del compuesto permite la transferencia de electrones fotoinducida desde su estado excitado singlete a aceptores de electrones como el CCl4. Esta propiedad es significativa para comprender los mecanismos de transferencia de electrones en sistemas químicos .
Formación de Catión Radical Dimerizado Localizado en Carga
El EDA puede formar un catión radical dimerizado localizado en carga en fase de solución, que se ha estudiado utilizando métodos espectroscópicos combinados con técnicas de radiólisis pulsada. Esta aplicación es crucial para el estudio de iones radicales y la localización de carga en moléculas aromáticas .
Reacciones de Apagado de Fluorescencia
Se ha estudiado la reacción de apagado de fluorescencia fotoinducida del EDA con cloruro de 4-cianobencilo, lo que indica su posible uso en métodos analíticos basados en fluorescencia .
Mejora de la Fotopolimerización
El uso del EDA como fotosensibilizador puede mejorar la polimerización de sales de benzotiazolio. Esta aplicación es importante para la producción de polímeros de alto rendimiento con propiedades de material mejoradas .
Mecanismo De Acción
Target of Action
2-Ethyl-9,10-dimethoxyanthracene (EDMA) is reported to possess antihistaminic activity . This suggests that its primary targets could be histamine receptors, which play a crucial role in immune response and are involved in various physiological functions such as smooth muscle contraction, vasodilation, and regulation of gastric acid secretion.
Mode of Action
It has been reported that edma can act as aphotosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules in their environment. In the case of EDMA, it’s possible that the absorbed energy could be transferred to histamine receptors, leading to their inhibition and thus exerting an antihistaminic effect.
Result of Action
As a potential antihistamine, the molecular and cellular effects of EDMA’s action would likely involve the inhibition of histamine receptors . This could result in the reduction of allergic symptoms such as inflammation, itching, and smooth muscle contraction. Additionally, its role as a photosensitizer suggests it could be involved in photochemical reactions, possibly leading to the generation of reactive oxygen species or other photochemical products .
Análisis Bioquímico
Biochemical Properties
2-Ethyl-9,10-dimethoxyanthracene plays a significant role in biochemical reactions, particularly as a photosensitizer. It has been reported to interact with diaryliodonium and triarylsulfonium salts, enhancing their polymerization processes . Additionally, 2-Ethyl-9,10-dimethoxyanthracene exhibits antihistaminic activity, indicating its potential interaction with histamine receptors . The compound also participates in photoinduced electron transfer reactions, such as the transfer from its singlet excited state to carbon tetrachloride (CCl4) .
Cellular Effects
2-Ethyl-9,10-dimethoxyanthracene influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression. The compound’s role as a photosensitizer suggests its involvement in cellular responses to light, potentially impacting cellular metabolism and energy production . Furthermore, its antihistaminic activity implies that it may modulate immune responses and inflammatory processes within cells .
Molecular Mechanism
At the molecular level, 2-Ethyl-9,10-dimethoxyanthracene exerts its effects through several mechanisms. It acts as a photosensitizer, facilitating photoinduced electron transfer reactions. For instance, the compound’s singlet excited state can transfer electrons to carbon tetrachloride, leading to the formation of reactive intermediates . Additionally, 2-Ethyl-9,10-dimethoxyanthracene has been reported to quench fluorescence in reactions with 4-cyanobenzyl chloride, indicating its potential role in modulating fluorescence-based assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-9,10-dimethoxyanthracene may change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-Ethyl-9,10-dimethoxyanthracene can undergo photoinduced electron transfer reactions, which may lead to the formation of reactive intermediates and subsequent degradation . These temporal changes can impact the compound’s efficacy and safety in various applications.
Dosage Effects in Animal Models
The effects of 2-Ethyl-9,10-dimethoxyanthracene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing polymerization processes and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including potential carcinogenicity and aquatic toxicity . Understanding the dosage-dependent effects is essential for determining the safe and effective use of 2-Ethyl-9,10-dimethoxyanthracene in biomedical research.
Metabolic Pathways
2-Ethyl-9,10-dimethoxyanthracene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its photoinduced electron transfer reactions . The compound’s role as a photosensitizer suggests its involvement in metabolic processes related to light absorption and energy transfer. Additionally, its antihistaminic activity indicates potential interactions with metabolic pathways associated with immune responses and inflammation .
Transport and Distribution
Within cells and tissues, 2-Ethyl-9,10-dimethoxyanthracene is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution of 2-Ethyl-9,10-dimethoxyanthracene is crucial for optimizing its use in various biochemical applications.
Subcellular Localization
The subcellular localization of 2-Ethyl-9,10-dimethoxyanthracene plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can impact its interactions with biomolecules and its overall efficacy in biochemical reactions
Propiedades
IUPAC Name |
2-ethyl-9,10-dimethoxyanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-4-12-9-10-15-16(11-12)18(20-3)14-8-6-5-7-13(14)17(15)19-2/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURWYRGVICLUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352952 | |
| Record name | 2-Ethyl-9,10-dimethoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26708-04-3 | |
| Record name | 2-Ethyl-9,10-dimethoxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26708-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-9,10-dimethoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of 2-Ethyl-9,10-dimethoxyanthracene (EDMA)?
A1: EDMA is a potent photoreductant, capable of donating an electron upon excitation with light. It has been shown to participate in photoinduced electron transfer reactions with various substrates, including sulfonium salts [] and carbon tetrachloride []. These reactions often lead to the fragmentation of the acceptor molecule, highlighting EDMA's potential as a photoinitiator for polymerization reactions [, , ].
Q2: How does EDMA behave as a photoinitiator in polymerization reactions?
A3: EDMA effectively initiates both radical and cationic polymerization reactions upon photoexcitation [, , ]. This versatility makes it suitable for polymerizing various monomers, including epoxides and acrylates. The polymerization efficiency can be further enhanced by incorporating photosensitizers such as 4-methoxy-1-naphthol, N-ethylcarbazole, and phenothiazine [, ].
Q3: What is the significance of charge localization in the dimer radical cation of EDMA?
A4: Studies utilizing transient absorption and time-resolved resonance Raman spectroscopy have revealed that the dimer radical cation of EDMA, (DMA)2•+, exists primarily in a charge-localized state in solution []. This means that the positive charge resides predominantly on a single EDMA unit within the dimer, rather than being shared equally. DFT calculations suggest that while the charge-delocalized structure is energetically favored, a dynamic equilibrium between charge-localized and delocalized structures exists, with the charge-localized edge-to-face T-shaped dimer contributing significantly to the observed spectroscopic features [].
Q4: What are the implications of a quantum yield below unity in EDMA-mediated photoinduced electron transfer reactions?
A5: While a quantum yield of unity is often associated with photoinduced electron transfer processes, studies have shown that EDMA-mediated photoreductions can exhibit quantum yields ranging from 0.7 to 0.8 []. This suggests that complete quenching and fragmentation of the acceptor molecule do not always occur. This observation has been attributed to the partitioning of the system at the intersection of the product and ground-state potential energy surfaces, highlighting the importance of considering factors beyond electron transfer efficiency in such reactions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


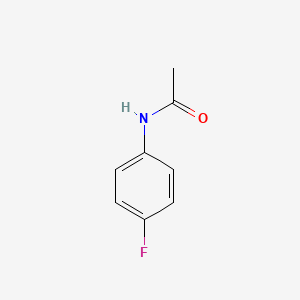
![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)
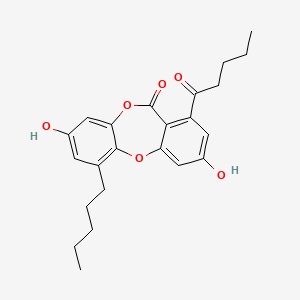
![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)
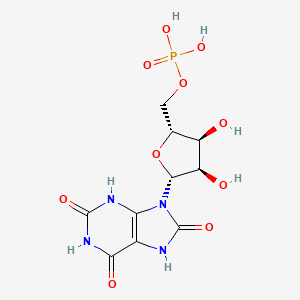
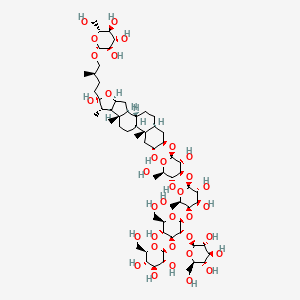


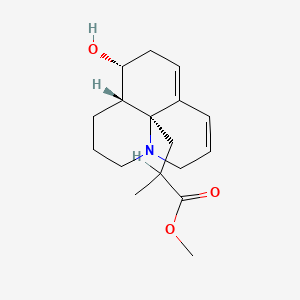
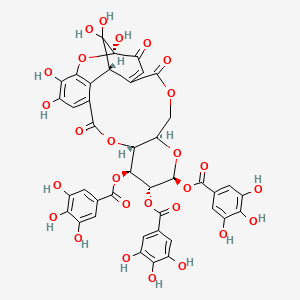
![1-Isobutyl-2-methyl-3-[2-(4-nitrophenyl)-2-oxo-ethyl]benzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B1213233.png)

![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1213237.png)
![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)
